tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is characterized by a spiro structure, which involves a bicyclic system where two rings are connected through a single atom. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction is usually carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. Common reagents used in the synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is often performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophilically substituted products.
Scientific Research Applications
Chemistry: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique spirocyclic structure.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological structures. It is also used in the design of enzyme inhibitors and receptor antagonists.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its spirocyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target molecule. This can result in the inhibition or activation of enzymatic reactions or receptor signaling pathways.
Comparison with Similar Compounds
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Comparison:
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Similar in structure but with a hydroxyl group at a different position, which can affect its reactivity and binding properties.
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Contains a ketone group, making it more reactive in certain oxidation and reduction reactions.
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an additional nitrogen atom, which can influence its electronic properties and interactions with biological targets.
The uniqueness of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate lies in its specific spirocyclic structure and the position of the hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKIIEDHAHSCRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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